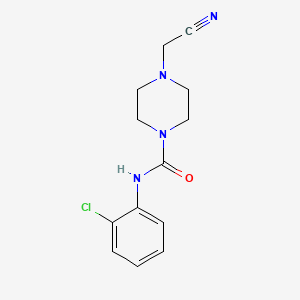![molecular formula C12H16N2O3 B7560064 2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyridine-3-carboxylic acid and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of 2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in the inflammatory response and pain perception. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are responsible for causing inflammation and pain. This compound has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid in lab experiments is its potential applications in the field of medicine. This compound has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid. One of the areas of focus is the development of new drugs based on this compound for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of focus is the study of the mechanism of action of this compound, which may provide insights into the development of new drugs with improved efficacy and safety profiles. Additionally, the synthesis method of this compound may be optimized to make it more efficient and cost-effective for large-scale production.
Métodos De Síntesis
The synthesis of 2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid involves the reaction of pyridine-3-carboxylic acid with butylamine and chloroacetic acid. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the product is ensured by using various purification techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
2-[butan-2-yl(pyridine-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-9(2)14(8-11(15)16)12(17)10-5-4-6-13-7-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZAMJXFCYXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)

![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)